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Compound of Interest

Compound Name: Indinavir Sulfate Ethanolate

Cat. No.: B15567020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanism, binding kinetics,

and resistance pathways associated with Indinavir, a first-generation peptidomimetic inhibitor of

the Human Immunodeficiency Virus Type 1 (HIV-1) protease.

Core Mechanism of Action
Indinavir is a potent and selective competitive inhibitor of the HIV-1 protease, an enzyme

indispensable for the viral life cycle.[1] The HIV-1 protease is an aspartyl protease responsible

for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors.[2][3]

This proteolytic processing is a critical step in the maturation of the virus, yielding the structural

proteins (such as matrix, capsid, and nucleocapsid) and viral enzymes (reverse transcriptase,

integrase, and the protease itself) that form a new, infectious virion.[2]

Indinavir's structure features a hydroxyethylene backbone that mimics the tetrahedral transition

state of the natural peptide substrate cleaved by the protease.[4] By binding reversibly to the

active site of the enzyme, Indinavir physically obstructs the access of the native polyprotein

substrates.[4] This inhibition prevents the proteolytic cleavage, leading to the assembly and

release of immature, non-infectious viral particles from the host cell.[3]
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Figure 1: Mechanism of HIV-1 Protease Inhibition by Indinavir

Infected Host Cell

Gag-Pol Polyprotein Precursors HIV-1 Protease
(Active Site)

 Normal
 Cleavage

Mature Structural
& Enzymatic Proteins

Uncleaved Polyproteins

 Blocked

Indinavir

 Competitive
 Inhibition

Infectious Virion
(Maturation)

Non-Infectious Virion
(No Maturation)

Click to download full resolution via product page

Figure 1: Mechanism of HIV-1 Protease Inhibition by Indinavir

Binding, Potency, and Pharmacokinetic Profile
Indinavir exhibits high affinity for the HIV-1 protease active site. Its potency is quantified by its

inhibition constant (Ki) and its half-maximal inhibitory/effective concentrations (IC50/EC50). The

key pharmacokinetic parameters define its absorption, distribution, metabolism, and excretion

(ADME) profile.
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Parameter Value Description

Binding Affinity (Ki)
0.52 nM (for HIV-1 Protease)

[1]

A measure of the inhibitor's

binding affinity; lower values

indicate tighter binding.

3.3 nM (for HIV-2 Protease)[1]

Antiviral Activity (EC50) 25-50 nM[1]

The concentration required to

inhibit 50% of viral spread in

MT4 lymphoid cells.

Plasma Protein Binding ~61% (±6%)[5]

The fraction of the drug bound

to proteins in the blood,

rendering it inactive.

Oral Bioavailability ~65%[6]

The proportion of the

administered dose that

reaches systemic circulation.

Metabolism

Hepatic, primarily via

Cytochrome P450 3A4

(CYP3A4)[6]

The metabolic pathway

responsible for breaking down

the drug.

Elimination Half-life 1.8 hours (±0.4 hours)[6]

The time required for the drug

concentration in the body to be

reduced by half.

Molecular Interactions at the Active Site
The HIV-1 protease is a homodimer, with each 99-residue monomer contributing a catalytic

aspartic acid residue (Asp25 and Asp125, also denoted Asp25') to form the active site.[7][8]

This active site lies in a cleft between the two subunits. X-ray crystallography studies have

revealed that Indinavir binds in an extended conformation within this active site.[4]

The inhibitor's central hydroxyl group makes critical hydrogen bonds with the carboxylic acid

side chains of the catalytic Asp25/Asp125 pair.[7][9] Additional hydrogen bonds and extensive

van der Waals contacts with residues in the active site (including residues 25–32, 47–53, and
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80–84) and the flexible "flap" regions (residues 39-57) that cover the site contribute to the high

binding affinity.[7][10]

Key Experimental Protocols
In Vitro HIV-1 Protease Activity Assay (FRET-based)
This assay quantifies the enzymatic activity of purified HIV-1 protease and the potency of

inhibitors by measuring Fluorescence Resonance Energy Transfer (FRET).

Methodology:

Reagent Preparation:

Assay Buffer: Prepare a buffer suitable for protease activity (e.g., 50 mM sodium acetate,

100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).

Enzyme Stock: Reconstitute purified, recombinant HIV-1 protease in assay buffer to a

known concentration (e.g., 100-200 nM).

Substrate Stock: Prepare a FRET peptide substrate stock solution (e.g., 100 µM in

DMSO). The peptide contains a protease cleavage site flanked by a fluorophore (e.g.,

EDANS) and a quencher (e.g., DABCYL).[11]

Inhibitor Stock: Prepare serial dilutions of Indinavir in DMSO, followed by a final dilution in

assay buffer.

Assay Procedure:

The assay is performed in a 96- or 384-well black microplate.[11]

To appropriate wells, add 50 µL of the diluted inhibitor (Indinavir) or vehicle control (DMSO

in assay buffer).

Add 25 µL of the HIV-1 protease solution to each well and incubate for 15 minutes at 37°C

to allow for inhibitor binding.

Initiate the reaction by adding 25 µL of the FRET substrate to each well.
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Data Acquisition:

Immediately place the microplate in a fluorescence plate reader.

Measure the increase in fluorescence intensity kinetically over 1-3 hours at 37°C, with

excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 330/450

nm).[12]

Data Analysis:

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve)

for each inhibitor concentration.

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the

inhibitor concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cell-Based HIV-1 Antiviral Assay
This assay measures the ability of an inhibitor to prevent HIV-1 replication in a susceptible cell

line.

Methodology:

Cell and Virus Preparation:

Culture a susceptible T-cell line (e.g., MT-4 or CEM.NKR-CCR5) in appropriate media

(e.g., RPMI-1640 with 10% FBS).[13]

Prepare a stock of infectious HIV-1 (e.g., HIV-1NL4-3) with a known titer.

Infection and Treatment:

Seed the T-cells into a 96-well plate at a density of ~5 x 104 cells/well.[13]

Add serial dilutions of Indinavir to the wells.
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Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

In parallel, set up uninfected control wells and infected, untreated control wells.

Incubation and Endpoint Measurement:

Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

After incubation, centrifuge the plate to pellet the cells.

Collect the cell-free supernatant from each well.

Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24

capsid protein in the supernatant using a commercial ELISA kit.[14][15]

Cytotoxicity and Data Analysis:

In a parallel plate, assess cell viability in the presence of the same inhibitor concentrations

using an assay such as XTT or MTS to determine the 50% cytotoxic concentration

(CC50).

Calculate the percent inhibition of p24 production for each Indinavir concentration relative

to the untreated control.

Determine the EC50 value from the dose-response curve.

Calculate the Therapeutic Index (TI) as CC50 / EC50.
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Figure 2: Experimental Workflow for Cell-Based Antiviral Assay
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Figure 2: Experimental Workflow for Cell-Based Antiviral Assay

X-ray Crystallography of Protease-Inhibitor Complex
This method provides atomic-level structural information about how Indinavir binds to the HIV-1

protease.

Methodology (High-Level):

Protein Expression and Purification: A modified HIV-1 protease gene (often with mutations to

prevent autoproteolysis and improve stability) is expressed in E. coli. The protein is then
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purified to homogeneity using chromatography techniques.[2]

Crystallization: The purified protease is incubated with a molar excess of Indinavir. This

complex is then crystallized, typically using the hanging-drop vapor diffusion method with a

reservoir solution containing precipitants like ammonium sulfate and a specific pH buffer

(e.g., sodium citrate).[2][16]

Data Collection: A single, high-quality crystal is exposed to a high-intensity X-ray beam (often

at a synchrotron source). The crystal diffracts the X-rays, and the diffraction pattern is

recorded on a detector.[17]

Structure Solution and Refinement: The diffraction data are processed to determine the

electron density map of the complex. A molecular model of the protease and inhibitor is built

into this map and refined to yield a final, high-resolution atomic structure.[16][17]

Mechanism of Resistance
The development of resistance to Indinavir is a complex, cumulative process driven by the high

mutation rate of HIV-1 reverse transcriptase.[10] Resistance is not conferred by a single

mutation but rather by the accumulation of multiple substitutions in the protease gene.[18]

Primary Mutations: These occur within the active site and directly interfere with inhibitor

binding. For Indinavir, key primary resistance mutations often involve residues M46 (to I or L)

and V82 (to A, F, or T).[18][19]

Secondary Mutations: These occur outside the active site. They often compensate for a loss

of enzymatic efficiency caused by primary mutations, thereby improving the fitness of the

resistant virus.[10]

The accumulation of these mutations reduces the binding affinity of Indinavir for the protease,

requiring higher concentrations of the drug to achieve an inhibitory effect, ultimately leading to

virologic failure.
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Figure 3: Logical Pathway of Indinavir Resistance Development
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Figure 3: Logical Pathway of Indinavir Resistance Development

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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